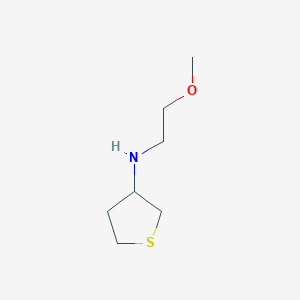

N-(2-methoxyethyl)thiolan-3-amine

説明

N-(2-Methoxyethyl)thiolan-3-amine is a tertiary amine derivative featuring a tetrahydrothiophene (thiolan) ring with an amine group at the 3-position and a 2-methoxyethyl substituent on the nitrogen atom. The thiolan ring, a saturated five-membered sulfur-containing heterocycle, contributes to conformational rigidity, while the 2-methoxyethyl group introduces polarity and flexibility.

特性

IUPAC Name |

N-(2-methoxyethyl)thiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-9-4-3-8-7-2-5-10-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVZRMKXUHQEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)thiolan-3-amine typically involves the reaction of 3-thiolanamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.

化学反応の分析

Types of Reactions

N-(2-methoxyethyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild to moderate conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in polar solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted amine derivatives.

科学的研究の応用

Medicinal Chemistry

N-(2-methoxyethyl)thiolan-3-amine has shown potential in medicinal chemistry, particularly in developing new therapeutic agents:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives can inhibit cell proliferation by targeting critical enzymes involved in cancer pathways, such as topoisomerases and kinases .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

| Activity Type | Target Organism/Cell Line | Mechanism | Findings |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Enzyme inhibition | Enhanced cytotoxicity observed |

| Antibacterial | Staphylococcus aureus, E. coli | Disruption of cell membranes | Significant antibacterial activity noted |

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate:

- Synthesis of Thioamides : It can be used to synthesize thioamide derivatives through reactions with various electrophiles. This application is crucial for creating compounds with potential biological activities .

- Multicomponent Reactions : The compound participates in multicomponent reactions that yield complex heterocycles. These reactions are valuable for synthesizing novel compounds with diverse functionalities .

Materials Science

This compound has applications in materials science due to its ability to form stable polymers:

- Polymerization Reactions : The thiol group allows for thiol-ene click chemistry, which can be utilized to create cross-linked polymer networks. These materials have potential uses in drug delivery systems and as scaffolds in tissue engineering .

Case Study 1: Anticancer Efficacy Evaluation

A study evaluated the anticancer potential of this compound against various tumor cell lines using the MTT assay. Results indicated that modifications on the thiolane ring significantly enhanced cytotoxicity compared to unmodified controls. This suggests that structural optimization can lead to improved therapeutic agents.

Case Study 2: Antibacterial Activity Assessment

In another investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications increased antibacterial potency, highlighting the importance of structure-function relationships in drug design.

作用機序

The mechanism of action of N-(2-methoxyethyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl side chain and thiolane ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties of Comparable Compounds

Substituent Effects on Physicochemical Properties

Polarity and Solubility :

- The 2-methoxyethyl group in the target compound enhances polarity compared to the aromatic 2-methoxyphenylmethyl substituent in , likely improving aqueous solubility. In contrast, the ionic nature of N-(2-Methoxyethyl)-N-methyl-pyrrolidinium salts grants them high solubility in polar solvents and ionic conductivity.

- The thiophene and naphthalene groups in introduce π-π interactions, reducing solubility but enhancing crystallinity, as evidenced by single-crystal X-ray data .

- The planar thiophene-naphthalene dihedral angle (87.5°) in suggests restricted conformational flexibility, influencing packing interactions.

生物活性

N-(2-methoxyethyl)thiolan-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and cytotoxic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound possesses a thiolane ring structure, which is known for its ability to interact with biological macromolecules. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on thiourea derivatives have shown promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in combating infections.

Anticancer Activity

The anticancer potential of this compound has been inferred from studies involving related compounds. For example, a series of thiopyrano[2,3-d]thiazole hybrids demonstrated notable cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell growth . While direct studies on this compound are scarce, the presence of sulfur in its structure may contribute to similar anticancer mechanisms.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies using MTT assays have been standard in evaluating the cytotoxic effects of related amines against various human cancer cell lines. These studies often reveal that many compounds exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is an essential characteristic for therapeutic agents.

Case Study 1: Antibacterial Screening

A recent study screened a series of thiourea derivatives for antibacterial activity. Among these derivatives, several exhibited MIC values comparable to standard antibiotics. The study highlighted that modifications in the side chains could significantly enhance antibacterial efficacy . This finding suggests that similar modifications in this compound could yield improved antimicrobial properties.

Case Study 2: Anticancer Evaluation

In another investigation, a library of thiopyrano[2,3-d]thiazole derivatives was synthesized and tested against multiple cancer cell lines. The most active compounds demonstrated IC50 values as low as 7.83 µg/mL against MCF-7 cells . Such results emphasize the potential for this compound to be developed as an anticancer agent through structural optimization.

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。